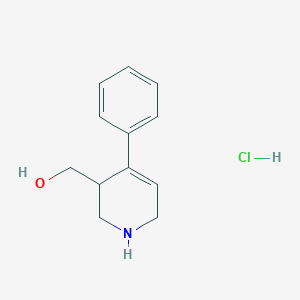
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine and is known for its neurotoxic properties, making it a valuable tool in neurological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride typically involves the reduction of 4-phenyl-1,2,3,6-tetrahydropyridine using appropriate reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The compound exerts its effects primarily by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This results in the formation of free radicals and subsequent neuronal damage, particularly in dopaminergic neurons. The molecular targets include mitochondrial proteins and pathways involved in apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which is responsible for its neurotoxic effects.
Uniqueness
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is unique due to its specific structural features that allow it to be metabolized into active neurotoxic compounds. Its ability to induce Parkinsonian symptoms in animal models makes it a valuable tool for studying the disease and testing potential treatments .
Eigenschaften
CAS-Nummer |
95835-86-2 |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10;/h1-6,11,13-14H,7-9H2;1H |
InChI-Schlüssel |
KRECAKAINPRPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C(CN1)CO)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




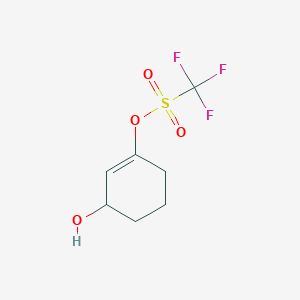
acetonitrile](/img/structure/B14335301.png)


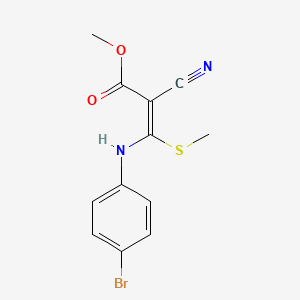
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
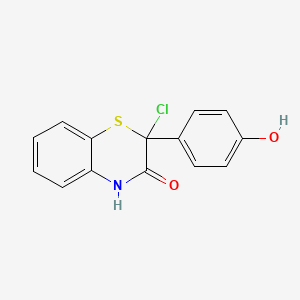
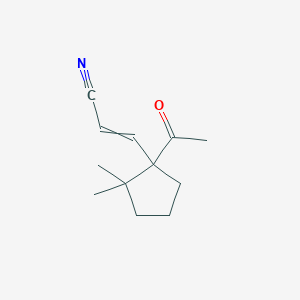
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

